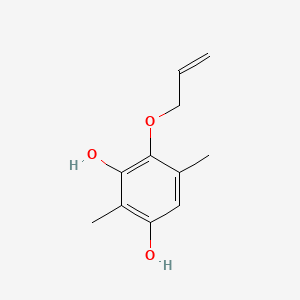
Benzenedimethanol, ar-(2-propenyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of a benzene ring substituted with two methanol groups and an allyloxy group. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenedimethanol, ar-(2-propenyloxy)- typically involves the reaction of benzene derivatives with formaldehyde and allyl alcohol under acidic or basic conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then converted to the final product through further chemical reactions .
Industrial Production Methods
In industrial settings, the production of Benzenedimethanol, ar-(2-propenyloxy)- is often carried out using large-scale chemical reactors. The process involves the use of catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Benzenedimethanol, ar-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The allyloxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, alcohols, aldehydes, and carboxylic acids. These products are often used as intermediates in the synthesis of more complex organic compounds .
Scientific Research Applications
Benzenedimethanol, ar-(2-propenyloxy)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is used in the study of biochemical pathways and as a reagent in biological assays.
Industry: The compound is used in the production of coatings, adhesives, and other industrial materials.
Mechanism of Action
The mechanism of action of Benzenedimethanol, ar-(2-propenyloxy)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzenedimethanol, ar-(2-propenyloxy)- include:
Benzenedimethanol: Lacks the allyloxy group and has different chemical properties.
Allyloxybenzene: Contains the allyloxy group but lacks the methanol groups.
Benzyl alcohol: A simpler compound with only one methanol group attached to the benzene ring.
Uniqueness
Benzenedimethanol, ar-(2-propenyloxy)- is unique due to the presence of both methanol and allyloxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable in
Properties
CAS No. |
28655-63-2 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2,5-dimethyl-4-prop-2-enoxybenzene-1,3-diol |
InChI |
InChI=1S/C11H14O3/c1-4-5-14-11-7(2)6-9(12)8(3)10(11)13/h4,6,12-13H,1,5H2,2-3H3 |
InChI Key |
PBVPXGDABWOZGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1OCC=C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl [2-phenyl-1-(1H-tetrazol-5-yl)ethyl]carbamate](/img/structure/B14146518.png)
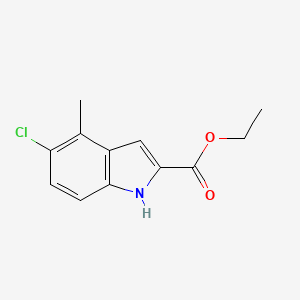
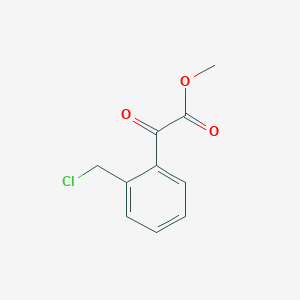
![N-methyl-2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]acetamide](/img/structure/B14146535.png)
![2'-(2-ethoxyphenyl)-1'-[(4-methoxyphenyl)carbonyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14146543.png)
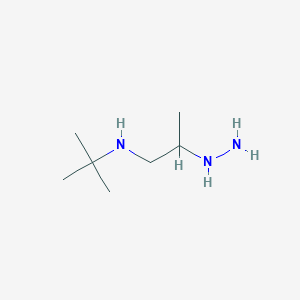
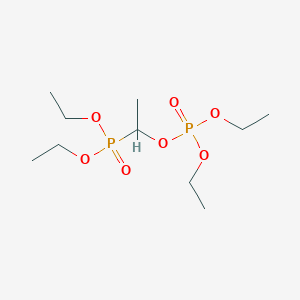
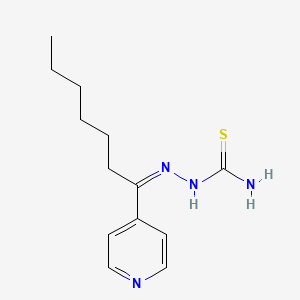
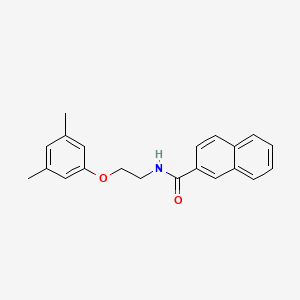

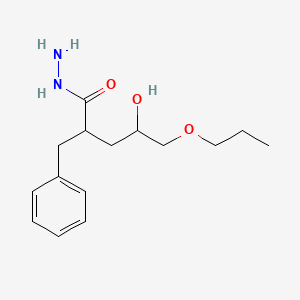
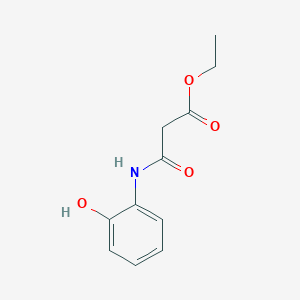
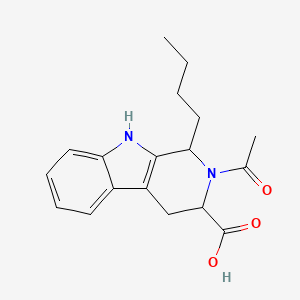
![1,1-Dioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[2,3-b]thiopyran-4-yl 2,6-difluorobenzenecarboxylate](/img/structure/B14146595.png)
